N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Folic acid can be synthesized through various chemical routes. One common method involves the condensation of p-aminobenzoyl-L-glutamic acid with 2-amino-4-hydroxy-6-formylpteridine under acidic conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of folic acid often involves fermentation processes using microorganisms such as Lactobacillus casei. The fermentation broth is then subjected to extraction and purification steps to isolate folic acid in its pure form .
Chemical Reactions Analysis
Types of Reactions
Folic acid undergoes various chemical reactions, including:
Oxidation: Folic acid can be oxidized to form dihydrofolic acid and tetrahydrofolic acid, which are biologically active forms.
Reduction: It can be reduced to form dihydrofolate and tetrahydrofolate, essential for cellular functions.
Substitution: Folic acid can undergo substitution reactions, particularly at the pteridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
- Dihydrofolic acid
- Tetrahydrofolic acid
- Methyltetrahydrofolate
Scientific Research Applications
Folic acid has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in various organic synthesis reactions.
- Biology : Essential for cell division and growth, making it crucial in studies involving cellular biology.
- Medicine : Used in the treatment of megaloblastic anemia and as a supplement during pregnancy to prevent neural tube defects.
- Industry : Added to food products for fortification and used in the production of pharmaceuticals .
Mechanism of Action
Folic acid exerts its effects by acting as a coenzyme in the synthesis of nucleotides, which are the building blocks of DNA and RNA. It is converted into its active forms, dihydrofolate and tetrahydrofolate, which participate in one-carbon transfer reactions. These reactions are crucial for the synthesis of purines and thymidylate, essential components of DNA .
Comparison with Similar Compounds
Similar Compounds
- Dihydrofolic acid
- Tetrahydrofolic acid
- Methyltetrahydrofolate
Uniqueness
Folic acid is unique due to its stability and ease of conversion into its active forms. Unlike its reduced forms, folic acid is more stable and can be easily stored and transported. Its ability to be converted into multiple active forms makes it versatile in various biochemical pathways .
Properties
Molecular Formula |
C20H21N7O6 |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O6/c1-9-13(24-15-16(23-9)26-20(21)27-18(15)31)8-22-11-4-2-10(3-5-11)17(30)25-12(19(32)33)6-7-14(28)29/h2-5,12,22H,6-8H2,1H3,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31)/t12-/m0/s1 |
InChI Key |
BZOCHAZPJDIZAC-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.